molecular formula C14H11N3OS B14072750 (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol

(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol

Cat. No.: B14072750
M. Wt: 269.32 g/mol
InChI Key: FFMHUVMGTACOKY-UHFFFAOYSA-N
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Description

(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol is a heterocyclic compound that features a thiazole ring substituted with pyridine groups at the 2 and 4 positions and a methanol group at the 5 position. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or acid, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Mechanism of Action

The mechanism of action of (2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring and pyridine groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Di(pyridin-4-yl)thiazol-5-yl)methanol is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both pyridine and methanol groups enhances its versatility in chemical reactions and its potential for various applications .

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

(2,4-dipyridin-4-yl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C14H11N3OS/c18-9-12-13(10-1-5-15-6-2-10)17-14(19-12)11-3-7-16-8-4-11/h1-8,18H,9H2

InChI Key

FFMHUVMGTACOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(SC(=N2)C3=CC=NC=C3)CO

Origin of Product

United States

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